Astragaloside II is a Cycloartane-type triterpene glycoside primarily extracted from the root of Astragalus membranaceus [1] [2]. The table below summarizes its core chemical identifiers.
| Property | Specification |
|---|---|
| Synonyms | Astrasieversianin VIII [1] |
| CAS No. | 84676-89-1 [1] |
| Molecular Formula | C₄₃H₇₀O₁₅ [1] |
| Molecular Weight | 827.01 g/mol [1] |
| Plant Source | Root of Astragalus membranaceus [1] [2] |
A combination of advanced techniques is used to isolate, purify, and identify this compound and related saponins from the complex matrix of the Astragalus root.
Workflow for the extraction, isolation, and analysis of this compound.
The following tables summarize key experimental findings for this compound, including effective concentrations, model systems, and observed outcomes.
Table: In Vitro Pharmacological Activities of this compound
| Biological Activity | Experimental Model | Concentration/ Dose | Key Results | Citation |
|---|---|---|---|---|
| Osteoblast Proliferation | Rat primary osteoblasts | 0.1 nM - 10 µM (48-72 h) | Significantly promoted cell viability in a concentration-dependent manner. | [1] |
| Immunomodulation | Primary mouse splenocytes | 10-30 nM (48-96 h) | Enhanced proliferation induced by ConA, alloantigen, or anti-CD3. | [1] |
| Chemosensitization | Bel-7402/FU (5-FU resistant liver cancer cells) | 80 µM (48 h) | Sensitized cells to 5-FU-induced death; suppressed autophagy proteins LC3-II and Beclin-1. | [1] |
| Anti-inflammatory | LPS-stimulated CCD-18Co cells | 1 µM (48 h) | Inhibited levels of HIF-α, p-p65, and p-IκB; reduced pro-inflammatory cytokines (IL-6, TNF-α, IL-1β). | [1] |
Table: In Vivo Pharmacological Activities of this compound
| Disease Model | Animal Model | Dosage & Administration | Treatment Duration | Key Outcomes | Citation |
|---|---|---|---|---|---|
| Ulcerative Colitis | Male BABL/c mice with DSS-induced colitis | 30 mg/kg & 50 mg/kg (oral gavage, once daily) | 10 days | Alleviated disease symptoms, prevented weight loss, increased colon length, reduced pro-inflammatory cytokines (IL-6, TNF-α, IL-1β), and increased SOD. | [1] |
This compound exerts its multi-target effects through several key molecular pathways, as visualized below.
Proposed core signaling pathways and biological activities of this compound.
Astragaloside II (AS-II) is a prominent cycloartane-type triterpene saponin isolated from the traditional Chinese medicinal herb Astragalus membranaceus (Huangqi). This natural compound has gained significant attention in pharmacological research due to its diverse therapeutic properties and multi-target mechanisms of action. AS-II represents one of the key bioactive constituents responsible for the widely recognized immunomodulatory, tissue-repairing, and anti-inflammatory effects of its parent herb. The compound features a characteristic four-ring cycloartane skeleton with sugar moieties attached at specific positions, which contributes to its biological activity and pharmacokinetic properties.
Research over the past decade has revealed that AS-II exerts therapeutic effects across multiple physiological systems, including gastrointestinal, renal, pulmonary, nervous, and immune systems. Unlike single-target pharmaceuticals, AS-II demonstrates a unique capacity to modulate complex signaling networks in a context-dependent manner, making it a compelling candidate for drug development against multifactorial diseases. This comprehensive review systematically organizes the current scientific understanding of AS-II's mechanisms of action, supported by experimental evidence from both in vitro and in vivo studies, with particular emphasis on its potential applications in drug development and therapeutic interventions.
The therapeutic effects of this compound span multiple organ systems and disease models. The table below systematically summarizes the key mechanisms and experimental evidence for each physiological system:
Table 1: Comprehensive Mechanisms of this compound Across Physiological Systems
| Physiological System | Primary Mechanisms | Experimental Models | Key Outcomes |
|---|---|---|---|
| Intestinal Repair [1] | Enhanced L-arginine uptake; Increased CAT1/CAT2 expression; mTOR pathway activation; Promotion of protein synthesis | Human intestinal Caco-2 cells; TNBS-induced mouse colitis model | ↑ wound closure (41.42% vs 30.77% control); ↑ cell proliferation (1.22-fold vs control); attenuated weight loss in mice (94.85% vs 85.75% control) |
| Immune Modulation [2] [3] | CD45 PTPase activation; LCK dephosphorylation; T-cell proliferation; Th1 cytokine production | Mouse splenocytes; Cyclophosphamide-induced immunosuppression model | ↑ T-cell proliferation; ↑ IL-2 and IFN-γ production; restored immune function in immunosuppressed mice |
| Renal Protection [4] [5] | Mitochondrial dynamics regulation; Enhanced mitophagy (PINK1/Parkin); Nrf2/Keap1 pathway activation; Reduced podocyte apoptosis | STZ-induced diabetic rats; Podocyte culture models | ↓ albuminuria; improved mitochondrial function; restored autophagy proteins (Mfn2, Fis1, P62, LC3) |
| Nervous System Repair [6] | p75NTR receptor binding; β-catenin/Id2/MBP signaling; OPC differentiation promotion | Cuprizone and EAE demyelination models; OPC cultures | Enhanced remyelination; improved neurobehavioral outcomes; increased oligodendrocyte production |
| Pulmonary Protection [7] [8] | mTORC1/GSK-3β pathway activation; NF-κB inhibition; Inflammatory cytokine reduction | CS/LPS-induced COPD mouse model; RAW264.7 macrophages | Reduced lung inflammation; decreased pro-inflammatory factors; improved lung function |
| Bone Formation [9] | BMP-2 pathway activation; Smad1/5/8 and MAPK signaling; Osteoblast differentiation | Rat primary osteoblasts | ↑ osteoblast proliferation, differentiation, and mineralization; ↑ bone nodule formation |
The diverse pharmacological profile of this compound demonstrates its potential as a multi-system therapeutic agent. The consistency of effects across various disease models—from intestinal and renal repair to neural regeneration—suggests that AS-II modulates fundamental cellular processes that are common to multiple tissue types. Particularly noteworthy is its repeated involvement with mTOR signaling pathways across different systems, indicating this may represent a central mechanism of its regenerative properties. The immunomodulatory effects further complement its tissue-repair capabilities, creating a comprehensive therapeutic profile that addresses both inflammatory and regenerative components of disease processes.
The promotion of intestinal epithelial repair represents one of the most thoroughly characterized mechanisms of this compound. In a landmark study investigating inflammatory bowel disease models, AS-II demonstrated a dose-dependent ability to enhance wound closure in Caco-2 cell monolayers, with the most significant effects observed at 0.1 μM concentration [1]. The mechanistic basis for this effect involves a sophisticated L-arginine transport pathway wherein AS-II upregulates cationic amino acid transporters CAT1 and CAT2, resulting in increased cellular uptake of L-arginine by 104.73 ± 3.90 pmol/mg protein/min compared to controls.
The subsequent intracellular signaling events follow a well-defined cascade:
Figure 1: this compound Intestinal Repair Signaling Pathway
This pathway was conclusively validated through inhibition experiments where both lysine (a competitive inhibitor of CAT transporters) and rapamycin (an mTORC1 inhibitor) completely abolished AS-II-induced wound healing, protein synthesis, and downstream phosphorylation events [1]. The translational relevance of these cellular findings was confirmed in a TNBS-induced mouse colitis model, where AS-II administration attenuated weight loss, improved intestinal lengths, and reduced inflammation markers, demonstrating its potential therapeutic value for inflammatory bowel diseases.
AS-II exhibits a unique immunomodulatory profile that differs from conventional immunosuppressants or immunostimulants. The compound demonstrates a remarkable ability to enhance T cell activation through targeted regulation of CD45 protein tyrosine phosphatase activity, a critical regulator of T cell receptor signaling [2] [3]. At concentrations of 10-30 nM, AS-II significantly enhanced the proliferation of primary splenocytes induced by ConA, alloantigen, or anti-CD3 stimulation. Furthermore, AS-II (30 nM) increased IL-2 and IFN-γ secretion, upregulated mRNA levels of IFN-γ and T-bet transcription factors, and promoted expression of activation markers CD25 and CD69 on primary CD4+ T cells upon TCR stimulation.
Figure 2: this compound Immunomodulation Signaling Pathway
The specificity of this immunomodulation is particularly noteworthy. AS-II demonstrated no apparent effects on B cell proliferation, indicating a selective action on cellular immunity rather than broad immune stimulation [2]. This targeted mechanism was further validated in cyclophosphamide-induced immunosuppressed mice, where oral administration of AS-II (50 mg/kg) restored splenic T cell proliferation and cytokine production, substantiating its potential application in immunodeficiency conditions.
In diabetic nephropathy models, AS-II demonstrated significant podocyte-protective effects through modulation of mitochondrial dynamics and mitophagy. In STZ-induced diabetic rats, AS-II administration (3.2 and 6.4 mg·kg⁻¹·d⁻¹ for 9 weeks) ameliorated albuminuria, renal histopathology, and podocyte foot process effacement [4] [5]. The molecular mechanisms involved:
These multi-faceted actions on fundamental cellular quality control mechanisms position AS-II as a promising candidate for addressing the complex pathophysiology of diabetic nephropathy and other proteinuric kidney diseases.
In chronic obstructive pulmonary disease (COPD) models, AS-II exhibited significant anti-inflammatory effects in a cigarette smoke and LPS-induced mouse model [7] [8]. The compound attenuated lung dysfunction, histopathological damage, inflammatory infiltration, and pro-inflammatory cytokine secretion through a novel mechanism involving the mTORC1/GSK-3β signaling pathway. AS-II enhanced mTORC1 activation, which subsequently phosphorylated and inhibited GSK-3β activity. This led to promoted binding of CREB-binding protein (CBP) to CREB, thereby antagonizing its interaction with nuclear factor-κB (NF-κB) and inhibiting the transcriptional activity of this master inflammatory regulator.
The critical dependence on mTORC1 signaling was confirmed through inhibition experiments where rapamycin completely abolished the protective effects of AS-II against LPS-induced inflammatory damage in RAW264.7 cells [8]. This mechanism represents a sophisticated anti-inflammatory pathway that leverages the cross-talk between metabolic and inflammatory signaling networks.
A groundbreaking 2025 study revealed that AS-II facilitates remyelination in demyelinating diseases such as multiple sclerosis through direct interaction with the p75 neurotrophin receptor (p75NTR) [6]. Using advanced techniques including drug affinity responsive target stability mass spectrometry and cellular thermal shift assays, researchers demonstrated that AS-II binds specifically to p75NTR at residues Pro253 and Ser257, stabilizing its structure and promoting downstream signaling that ultimately enhances oligodendrocyte precursor cell differentiation and myelin regeneration.
The signaling cascade involves:
The essential nature of p75NTR for these effects was confirmed in knockout mice, where AS-II failed to restore myelin or neural function, providing compelling genetic evidence for this mechanism [6].
In skeletal system applications, AS-II demonstrated significant osteogenic induction capabilities in rat primary osteoblasts [9]. The compound stimulated osteoblast proliferation, differentiation, and mineralization through activation of bone morphogenetic protein-2 (BMP-2) signaling and subsequent engagement of both Smad1/5/8 and MAPK pathways. This dual activation led to increased expression of the master osteogenic transcription factor Runx2/Cbfa1. The critical role of BMP-2 was established through inhibition experiments where Noggin (a BMP antagonist) blocked AS-II-mediated osteoblast differentiation and pathway activation.
Primary Intestinal Epithelial Cells (Caco-2) Culture:
AS-II Treatment:
Scratch Wound Assay:
Cell Proliferation Assessment:
Radioisotope Uptake Assay:
Inhibition Studies:
Colitis Induction:
Disease Assessment:
Diabetes Induction:
Drug Administration:
Renal Function Assessment:
| Experimental Model | Induction Method | AS-II Dosage | Treatment Duration | Primary Endpoints |
|---|---|---|---|---|
| TNBS-Induced Colitis [1] | Rectal TNBS in 50% ethanol | 0.1-1 mg/kg (oral) | 7-14 days | Body weight change, colon length, MPO activity, histology score |
| STZ-Induced Diabetic Nephropathy [4] [5] | IP STZ (55 mg/kg) | 3.2, 6.4 mg·kg⁻¹·d⁻¹ (oral) | 9 weeks | Urinary ACR, blood glucose, podocyte foot process effacement, mitochondrial proteins |
| CS/LPS-Induced COPD [7] [8] | LPS instillation + cigarette smoke exposure | 10, 20 mg/kg (oral) | 4 weeks | Lung index, inflammatory cells, cytokine levels, lung histopathology |
| Cuprizone/EAE Demyelination [6] | Cuprizone diet or MOG immunization | 5, 10 mg/kg (IP) | 4-6 weeks | Neurobehavioral scores, myelin integrity, oligodendrocyte counts |
| Cyclophosphamide Immunosuppression [2] [3] | IP cyclophosphamide (80 mg/kg) | 50 mg/kg (oral) | 10-14 days | Spleen T cell proliferation, IL-2/IFN-γ production, CD25/CD69 expression |
The comprehensive analysis of this compound reveals a complex pharmacological profile with therapeutic potential across multiple disease domains. The compound's ability to modulate fundamental cellular processes including nutrient transport, metabolic signaling, immune activation, and cellular differentiation positions it as a promising candidate for drug development. Particularly noteworthy is the consistent observation of efficacy in the low micromolar to nanomolar range across diverse experimental systems, suggesting high potency and potentially favorable dosing parameters for clinical translation.
Several key aspects of AS-II's mechanism merit emphasis for future research:
This compound (AS-II) is a prominent cycloartane-type triterpene saponin extracted from the traditional medicinal herb Astragalus membranaceus (Huang Qi), which has been extensively used in traditional Chinese medicine for its immunomodulatory and tonic properties [1] [2]. As one of the primary bioactive constituents of Radix Astragali, AS-II has gained significant attention in recent years for its diverse pharmacological activities and potential therapeutic applications in various disease conditions, including inflammatory bowel disease, demyelinating neurological disorders, diabetic nephropathy, and immune dysfunction [1] [3] [4]. The compound's chemical structure features a characteristic cycloartane skeleton with sugar moieties attached, which contributes to its biological activity and solubility properties. With an increasing body of preclinical evidence supporting its multi-target mechanisms of action, AS-II has emerged as a promising candidate for drug development, particularly in conditions where current therapeutic options remain limited or primarily symptomatic [3].
AS-II demonstrates significant efficacy in promoting intestinal epithelial repair in inflammatory bowel disease (IBD) models. In human intestinal Caco-2 cells, AS-II (0.1 μM) enhanced scratch wound closure by approximately 37% compared to controls and increased cell proliferation by 22% at the same concentration [1]. The healing effects were mediated through augmented L-arginine uptake (104.73 ± 3.90 pmol/mg protein/min at 6 hours compared to control) via upregulation of cationic amino acid transporters CAT1 and CAT2 protein levels [1]. Furthermore, AS-II activated the mTOR signaling pathway, increasing phosphorylation of mTOR (1.44 ± 0.02 fold-increase), S6K, and 4E-BP1, resulting in enhanced protein synthesis [1]. These effects were substantially suppressed by lysine (a competitive inhibitor of CATs) and rapamycin (an mTORC1 inhibitor), confirming the involvement of these pathways. In a murine TNBS-induced colitis model, AS-II treatment attenuated weight loss (improved from 85.75% to 94.85% of initial body weight) and reduced inflammatory markers including myeloperoxidase activity [1].
In a groundbreaking 2025 study, AS-II demonstrated remarkable remyelination capacity in models of demyelinating diseases such as multiple sclerosis and neuromyelitis optica [3]. Unlike current immunomodulatory treatments, AS-II directly promotes myelin regeneration by facilitating oligodendrocyte precursor cell (OPC) differentiation through the p75NTR receptor-mediated β-catenin/Id2/MBP signaling axis [3]. Mechanistically, AS-II directly binds to p75NTR at specific residues (Pro253, Ser257), stabilizing its structure and promoting downstream signaling that ultimately enhances myelin basic protein (MBP) expression and myelin sheath formation [3]. In both cuprizone and experimental autoimmune encephalomyelitis (EAE) models, AS-II treatment improved neurobehavioral outcomes, increased oligodendrocyte production, and enhanced myelin integrity. Crucially, in p75NTR knockout mice, AS-II failed to restore myelin or neural function, confirming the essential nature of this receptor for its mechanism of action [3].
In streptozotocin (STZ)-induced diabetic rats, AS-II (3.2 and 6.4 mg·kg⁻¹·d⁻¹ for 9 weeks) ameliorated albuminuria and renal histopathology, while reducing podocyte foot process effacement and apoptosis [4] [5]. The nephroprotective effects were mediated through the amelioration of mitochondrial dysfunction via regulation of mitochondrial dynamics proteins (Mfn2, Fis1) and enhancement of mitophagy through the PINK1/Parkin pathway [4]. AS-II also activated the Nrf2-mediated antioxidative response by decreasing Keap1 protein levels, thereby reducing oxidative stress in diabetic podocytes [4]. These findings highlight the potential of AS-II in addressing the multifaceted pathophysiology of diabetic nephropathy, particularly in preserving podocyte integrity and mitochondrial function under hyperglycemic conditions.
AS-II exhibits potent immunomodulatory activity by enhancing T-cell activation through regulation of CD45 protein tyrosine phosphatase (CD45 PTPase) activity [2] [6]. At concentrations of 10-30 nM, AS-II significantly enhanced the proliferation of primary splenocytes induced by ConA, alloantigen, or anti-CD3 stimulation [2]. Furthermore, AS-II (30 nM) promoted Th1 cytokine production, increasing IL-2 and IFN-γ secretion while upregulating mRNA levels of IFN-γ and T-bet in primary splenocytes [2]. The compound also promoted the expression of activation markers CD25 and CD69 on primary CD4+ T cells upon TCR stimulation [2]. Mechanistically, AS-II (100 nM) promoted CD45-mediated dephosphorylation of LCK (Tyr505), a key step in T-cell receptor signaling activation, which could be blocked by a specific CD45 PTPase inhibitor [2]. In cyclophosphamide-induced immunosuppressed mice, oral administration of AS-II (50 mg/kg) restored the proliferation of splenic T cells and the production of IFN-γ and IL-2, demonstrating its potential in immunodeficiency conditions [2].
Table 1: Summary of Key Pharmacological Activities of this compound
| Therapeutic Area | Model System | Key Effects | Mechanisms | Effective Concentrations/Doses |
|---|---|---|---|---|
| Inflammatory Bowel Disease | Human Caco-2 cells; TNBS-induced murine colitis | Enhanced wound closure (37%); Increased cell proliferation (22%); Attenuated weight loss | ↑ L-arginine uptake; ↑ CAT1/CAT2; ↑ mTOR/S6K/4E-BP1 phosphorylation | 0.1 μM (in vitro); Not specified (in vivo) [1] |
| Demyelinating Diseases | Cuprizone and EAE models; OPC cultures | Improved neurobehavioral outcomes; Enhanced remyelination; Increased OL production | p75NTR binding (Pro253, Ser257); ↓ β-catenin/Id2/MBP signaling | Not specified [3] |
| Diabetic Nephropathy | STZ-induced diabetic rats | Ameliorated albuminuria; Reduced podocyte apoptosis; Improved mitochondrial function | ↑ Mfn2; ↓ Fis1; ↑ PINK1/Parkin; ↑ Nrf2; ↓ Keap1 | 3.2-6.4 mg·kg⁻¹·d⁻¹ (9 weeks) [4] [5] |
| Immunomodulation | Mouse splenocytes/T cells; Cyclophosphamide-induced immunosuppression | Enhanced T-cell proliferation; ↑ IL-2, IFN-γ; ↑ CD25/CD69 expression | CD45 PTPase activation; ↓ LCK (Tyr505) phosphorylation | 10-100 nM (in vitro); 50 mg/kg (in vivo) [2] [6] |
AS-II exerts its diverse pharmacological effects through modulation of multiple signaling pathways across different tissue and disease contexts. The compound demonstrates a remarkable ability to interact with specific molecular targets, initiating cascades of intracellular events that ultimately lead to its therapeutic effects [1] [3] [2].
In intestinal epithelial cells, AS-II enhances L-arginine uptake through upregulation of cationic amino acid transporters CAT1 and CAT2, leading to subsequent activation of the mTOR pathway [1]. This activation results in phosphorylation of downstream targets S6K and 4E-BP1, enhancing protein synthesis and cellular proliferation essential for wound healing [1]. The dependence on L-arginine transport was confirmed through inhibition experiments with lysine, while the crucial role of mTOR signaling was verified using rapamycin, which effectively reversed the promotive effects of AS-II on wound closure and protein synthesis [1].
In neurological contexts, AS-II directly binds to the p75 neurotrophin receptor (p75NTR) at specific amino acid residues (Pro253, Ser257), triggering a signaling cascade that involves modulation of the β-catenin/Id2/MBP axis [3]. This pathway ultimately leads to enhanced differentiation of oligodendrocyte precursor cells into mature oligodendrocytes capable of producing myelin basic protein (MBP) and forming functional myelin sheaths around axons [3]. The essential nature of p75NTR for this mechanism was definitively established through experiments with p75NTR knockout mice, in which AS-II completely lost its remyelination efficacy [3].
In diabetic nephropathy, AS-II preserves podocyte function through regulation of mitochondrial dynamics and enhancement of mitophagy [4]. The compound modulates the balance between mitochondrial fusion and fission proteins, increasing Mfn2 while decreasing Fis1, thereby reducing excessive mitochondrial fragmentation [4]. Simultaneously, AS-II activates the PINK1/Parkin pathway for targeted clearance of damaged mitochondria while stimulating the Nrf2-mediated antioxidative response through disruption of the Keap1-Nrf2 interaction, resulting in reduced oxidative stress [4].
For immunomodulation, AS-II enhances T-cell activation through regulation of CD45 protein tyrosine phosphatase activity, which promotes dephosphorylation of LCK at Tyr505, a critical step in T-cell receptor signaling initiation [2] [6]. This mechanism leads to enhanced T-cell proliferation, cytokine production (particularly IL-2 and IFN-γ), and expression of activation markers CD25 and CD69, ultimately boosting T-cell-mediated immune responses [2].
Graphviz diagram: Molecular signaling pathways of this compound
Molecular signaling pathways of this compound across different therapeutic applications
Intestinal Epithelial Repair Studies: For investigation of IBD-related mechanisms, human intestinal epithelial Caco-2 cells were maintained in appropriate culture conditions [1]. Cell proliferation was assessed using standard colorimetric or fluorometric assays after treatment with varying concentrations of AS-II (0.01, 0.1, and 1 μM) [1]. Scratch wound closure assays were performed by creating a linear scratch in confluent cell monolayers, followed by treatment with AS-II and monitoring closure over 48 hours using time-lapse microscopy [1]. L-arginine uptake was measured using radioactive or fluorescent-labeled L-arginine, with uptake calculated as pmol/mg protein/min [1]. Protein expression of CAT1, CAT2, and components of the mTOR pathway (mTOR, S6K, 4E-BP1) along with their phosphorylated forms were analyzed by western blotting with specific antibodies [1]. To confirm mechanism specificity, inhibitors including lysine (competitive inhibitor of CATs) and rapamycin (mTORC1 inhibitor) were employed in pretreatment protocols [1].
Immunomodulation Studies: Primary splenocytes and T-cells were isolated from BALB/c and C57BL/6 mice (6-8 weeks old) [2] [6]. Cell proliferation was measured using [3H]-thymidine incorporation assays after stimulation with ConA, alloantigen, or anti-CD3 in the presence or absence of AS-II (10-100 nM) [2]. Cytokine production (IL-2, IFN-γ) was quantified using ELISA, while mRNA expression of IFN-γ and T-bet was analyzed by RT-PCR [2]. Surface activation markers (CD25, CD69) on CD4+ T-cells were assessed by flow cytometry after staining with fluorescent-labeled antibodies [2]. CD45 PTPase activity was measured using a colorimetric assay with pNPP/OMFP as substrates, monitoring absorbance at 410/490 nm [2]. For mechanism confirmation, a specific CD45 PTPase inhibitor (N-(9,10-dioxo-9,10-dihydro-phenanthren-2-yl)-2,2-dimethyl-propionamide) was utilized [2].
Remyelination Studies: Oligodendrocyte precursor cells (OPCs) were cultured and induced to differentiate in the presence or absence of AS-II [3]. The direct binding target of AS-II was identified using drug affinity responsive target stability (DARTS) mass spectrometry, cellular thermal shift assay (CETSA), and surface plasmon resonance (SPR) assays, which confirmed p75NTR as the molecular target with specific binding residues (Pro253, Ser257) [3]. Differentiation was assessed by monitoring myelin basic protein (MBP) expression through immunocytochemistry and western blotting [3].
TNBS-Induced Colitis Model: Colitis was induced in mice by administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) [1]. AS-II was administered at specified doses, with disease activity monitored through body weight changes, colon length measurements, and histological evaluation [1]. Inflammatory response was assessed by measuring myeloperoxidase (MPO) activity in intestinal tissues [1].
Diabetic Nephropathy Model: Diabetes was induced in Sprague-Dawley rats (200-250 g) by a single intraperitoneal injection of streptozotocin (STZ) at 55 mg/kg [4] [5]. Rats with blood glucose levels >16.7 mmol/L were considered diabetic and treated with AS-II (3.2 or 6.4 mg·kg⁻¹·d⁻¹) or vehicle for 9 weeks [4]. Renal function was assessed by measuring urinary albumin/creatinine ratio (ACR) and biochemical parameters [4]. Kidney histopathology was evaluated through hematoxylin and eosin (H&E) and periodic acid-Schiff (PAS) staining [4]. Podocyte apoptosis was assessed by TUNEL assay, while podocyte foot process effacement was examined by electron microscopy [4]. Expression of mitochondrial dynamics-related proteins (Mfn2, Fis1), autophagy-related proteins (P62, LC3), and components of the Nrf2/PINK1 pathway were analyzed by immunohistochemistry, western blot, and real-time PCR [4].
Demyelination Models: Two established models were employed: cuprizone-induced demyelination and experimental autoimmune encephalomyelitis (EAE) [3]. AS-II was administered at specified doses, and neurobehavioral outcomes were evaluated using appropriate scoring systems [3]. Myelin integrity was assessed by luxol fast blue staining and electron microscopy, while oligodendrocyte production was quantified by immunohistochemistry for specific markers [3]. The critical role of p75NTR was confirmed using p75NTR knockout mice [3].
Immunosuppression Model: Immunosuppression was induced in mice by injection of cyclophosphamide (CTX) at 80 mg/kg [2]. AS-II (50 mg/kg) was administered orally, and immune function recovery was assessed by measuring splenic T-cell proliferation and cytokine production (IL-2, IFN-γ) [2].
Table 2: Quantitative Efficacy Metrics of this compound in Preclinical Models
| Parameter | Experimental System | Control Values | AS-II Treated Values | Change | Citation |
|---|---|---|---|---|---|
| Cell Proliferation | Caco-2 cells | 1.00 (baseline) | 1.22 ± 0.03 (0.1 μM) | +22% | [1] |
| Scratch Wound Closure | Caco-2 cells (48h) | 30.77 ± 2.13% | 42.17 ± 1.42% (0.1 μM) | +37% | [1] |
| L-arginine Uptake | Caco-2 cells (6h) | Baseline | 104.73 ± 3.90 pmol/mg protein/min | Significant increase | [1] |
| mTOR Phosphorylation | Caco-2 cells (1h) | 1.00 (baseline) | 1.44 ± 0.02 fold-increase | +44% | [1] |
| Body Weight Maintenance | TNBS-colitis mice | 85.75 ± 2.54% | 94.85 ± 1.78% | +9.1% improvement | [1] |
| Urinary ACR | STZ-diabetic rats | Elevated in diabetes | Significantly reduced | Improvement | [4] |
| T-cell Proliferation | Mouse splenocytes (+ConA) | Baseline | Significantly enhanced (10-30 nM) | Dose-dependent increase | [2] |
| IL-2 Production | Mouse splenocytes | Baseline | Significantly increased (30 nM) | Substantial increase | [2] |
| IFN-γ Production | Mouse splenocytes | Baseline | Significantly increased (30 nM) | Substantial increase | [2] |
The accumulating preclinical evidence positions this compound as a promising multi-target therapeutic candidate with potential applications in several challenging clinical areas [1] [3] [4]. In inflammatory bowel disease, AS-II addresses the crucial aspect of epithelial barrier restoration, which represents a therapeutic gap in current IBD management that primarily focuses on immunosuppression rather than promoting healing [1]. For demyelinating neurological diseases, AS-II's direct remyelination capacity distinguishes it from available treatments that primarily modulate immune responses without directly repairing existing damage [3]. This could potentially address the progressive disability in multiple sclerosis that continues despite adequate immunosuppression.
In diabetic nephropathy, AS-II's podocyte-protective effects and its action on mitochondrial function and oxidative stress target fundamental pathophysiological mechanisms that are not adequately addressed by current standard therapies like RAAS blockade [4]. Similarly, in immunomodulation, AS-II's specific enhancement of T-cell function through CD45 activation offers a novel approach to immunodeficiency conditions that may complement existing strategies [2] [6].
The future development of AS-II should focus on addressing several key areas: First, comprehensive ADMET studies are needed to fully characterize its pharmacokinetic profile and potential toxicity. Second, formulation optimization may be necessary to improve its bioavailability and tissue targeting. Third, well-designed clinical trials are essential to translate these promising preclinical findings into human therapeutic applications. Additionally, further exploration of its potential synergistic effects with existing therapeutics could open avenues for combination therapies that might enhance efficacy while reducing side effects through dose reduction of individual agents.
The Astragalus genus contains over 300 chemical constituents [1]. The primary bioactive compounds responsible for its wide-ranging pharmacological effects include [1]:
While much research focuses on Astragaloside IV, recent studies indicate that Astragaloside II (AS-II) also possesses significant biological activity. The table below summarizes the key pharmacological activities identified for different astragalosides.
Table 1: Pharmacological Activities of Key Astragalosides
| Compound | Primary Pharmacological Activities | Key Signaling Pathways Involved | Representative Study Models |
|---|---|---|---|
| This compound | Alleviates lung injury, suppresses ferroptosis [2] | MAPK/Nrf2/GPX4 [2] | Mouse model of PM2.5-induced injury [2] |
| Astragaloside IV | Anti-fibrotic (idiopathic pulmonary fibrosis), anti-osteoarthritic, neuroprotective [3] [4] [5] | PI3K-AKT [5], Src/PI3K/Akt, NF-κB, MAPK [3] [6] | Bleomycin-induced mouse model, human lung fibroblasts, rabbit OA model [3] [5] [6] |
| Astragaloside A | Anti-lung adenocarcinoma [7] | HIF-1, PI3K-Akt [7] | Human A549 lung cancer cells, molecular dynamics simulation [7] |
A 2025 study provides a clear mechanistic insight into how this compound alleviates PM2.5-induced lung injury by inhibiting ferroptosis, a novel form of regulated cell death [2].
The proposed mechanism involves the MAPK/Nrf2/GPX4 signaling axis. This compound pretreatment is shown to activate the MAPK pathway, which in turn upregulates the transcription factor Nrf2. Activated Nrf2 translocates to the nucleus and promotes the expression of GPX4, a key enzyme that protects cells from ferroptosis by reducing lipid peroxidation [2].
This pathway and the role of this compound can be visualized as follows:
Diagram 1: The proposed mechanism by which this compound alleviates lung injury by suppressing ferroptosis via the MAPK/Nrf2/GPX4 axis [2].
The studies cited employ a modern, multi-disciplinary approach to validate the mechanisms of astragalosides. The following workflow is commonly used, integrating network pharmacology with experimental validation.
Diagram 2: A common integrated workflow for elucidating the multi-target mechanisms of natural products like astragalosides [3] [8] [7].
Key Technical Protocols:
Network Pharmacology & Molecular Docking: This computational process starts with retrieving compound and disease targets from databases like TCMSP, SwissTargetPrediction, GeneCards, and DisGeNET [3] [8] [7]. After identifying overlapping targets, a Protein-Protein Interaction (PPI) network is built using the STRING database and analyzed with Cytoscape to find hub targets [3] [7]. Enrichment analysis then reveals involved biological processes and pathways (e.g., PI3K-Akt, MAPK) [3] [7]. Finally, molecular docking predicts binding affinity and stability between the compound and hub targets [3] [7].
Experimental Validation:
This compound is an emerging bioactive compound with a mechanistically defined role in protecting against lung injury by targeting ferroptosis [2]. Research into astragaloside compounds is increasingly powered by multi-target strategies that leverage traditional Chinese medicine as a source for innovative drug development [9].
Future work on this compound should include:
This compound is a major cycloartane-type triterpene glycoside extracted from the root of Astragalus membranaceus (Fisch.) Bge., a traditional Chinese medicinal herb commonly known as Huangqi. This bioactive compound has attracted significant research interest due to its diverse pharmacological activities, including immunomodulatory, anti-inflammatory, antiviral, and tissue repair properties. As one of the key marker compounds for quality control of Astragalus preparations, efficient extraction and purification of this compound is essential for both research and potential therapeutic applications. These application notes provide detailed methodologies for the extraction, purification, quantification, and pharmacological evaluation of this compound, specifically designed for researchers, scientists, and drug development professionals working with natural products.
The ULT-CIP technique represents an innovative approach that combines ultrasonic disruption with ultra-high pressure processing to achieve superior extraction efficiency while preserving the structural integrity of the astragaloside compounds.
Protocol:
Mechanistic Basis: The ULT-CIP method operates on the principle that cold isostatic pressure causes uniform compression beyond cellular deformation limits, resulting in complete cell wall rupture. Simultaneous ultrasonic cavitation generates microbubbles that implode, producing localized extreme temperatures and pressures that enhance solvent penetration and compound dissolution. This synergistic effect allows for efficient extraction while avoiding thermal degradation common in conventional methods [1].
DES-based extraction provides an environmentally friendly alternative to conventional organic solvents, offering tunable properties for selective extraction of astragalosides.
DES Selection and Preparation:
Aqueous Two-Phase System Purification:
Table 1: Quantitative Comparison of this compound Extraction Methods
| Method | Yield (mg/g) | Conditions | Time | Advantages |
|---|---|---|---|---|
| ULT-CIP | 56.25 ± 0.01 | 400 MPa, 370W ultrasound, 70% ethanol | 64 min | Highest yield, low temperature, preserves activity |
| DES-ATPS | 14.11* | 80% DES, 60°C, solid-liquid ratio 1:40 | 90 min | Green solvent, recyclable system, high purity |
| Ultrasonic-Microwave | 4.50 | 120W microwave, 250W ultrasound, solid-liquid ratio 1:25 | 150 sec | Rapid, energy efficient |
| Conventional Solvent | 32.47 ± 0.01 | 70% ethanol, 70°C | 120 min | Simple, equipment readily available |
*Total polysaccharide yield under optimized conditions; specific astragaloside yield not reported [2] [1] [3].
Macroporous adsorption resins provide an efficient and scalable method for enrichment and preliminary purification of astragalosides from crude extracts.
Resin Selection: DA201 resin demonstrates excellent adsorption capacity for astragaloside compounds
Protocol:
Performance Metrics: This purification strategy effectively enriches total astragalosides with recovery rates exceeding 80%, significantly reducing impurities while maintaining bioactivity [4].
Integrated membrane and chromatographic systems allow for simultaneous purification of multiple bioactive compounds from Astragalus extracts.
Ultrasonic Membrane Separation:
Preparative Reverse-Phase Chromatography:
LC-MS/MS provides the gold standard for sensitive and specific quantification of this compound in complex matrices.
Sample Preparation:
LC-MS/MS Parameters:
Method Validation:
This compound demonstrates unfavorable pharmacokinetics that may limit its therapeutic application:
This compound demonstrates potent immunomodulatory effects primarily through enhancement of T-cell activation and proliferation.
Experimental Protocol:
Key Findings:
The following diagram illustrates the molecular mechanism of this compound in T-cell activation:
Figure 1: Mechanism of this compound in T-cell Immunomodulation
This compound promotes wound healing in intestinal epithelial models through enhancement of L-arginine uptake and activation of the mTOR pathway.
In Vitro Protocol:
In Vivo Protocol:
Key Findings:
The following diagram illustrates the mechanism of this compound in intestinal wound healing:
Figure 2: Mechanism of this compound in Intestinal Epithelial Repair
This compound demonstrates broad-spectrum antiviral activity against flaviviruses including dengue virus.
Protocol:
Key Findings:
This compound inhibits growth in certain cancer cell lines, suggesting potential antitumor applications.
Protocol:
Key Findings:
This compound represents a pharmacologically diverse compound with significant potential for therapeutic development. The methodologies outlined in these application notes provide robust frameworks for extracting, purifying, and evaluating this valuable natural product. The ULT-CIP extraction method offers distinct advantages in yield and efficiency, while the DES-ATPS approach aligns with green chemistry principles. Researchers should select extraction and purification strategies based on their specific requirements for yield, purity, and scalability.
The comprehensive pharmacological profiling confirms this compound's relevance for immunomodulatory, wound healing, antiviral, and potential anticancer applications. However, the unfavorable pharmacokinetic profile, particularly the extremely low oral bioavailability, presents a significant challenge for therapeutic development. Future research should focus on structural modification, novel formulation strategies, or delivery systems to overcome these limitations while preserving the compound's diverse biological activities.
This compound (AS II) is a cycloartane-type triterpene glycoside extracted from the traditional medicinal herb Astragalus membranaceus Bge, commonly known as Radix Astragali or Huangqi [1] [2]. This natural compound has garnered significant research interest due to its diverse pharmacological activities, including immunomodulatory, anti-inflammatory, tissue repair, and potential anti-tumor properties [1] [2] [3]. With a molecular formula of C₄₃H₇₀O₁₅ and molecular weight of 827.01 g/mol [2], this compound serves as a valuable research tool for investigating cellular signaling pathways and molecular mechanisms underlying various disease models.
The growing body of evidence demonstrates that this compound exerts its effects through multiple signaling pathways, including CD45 protein tyrosine phosphatase in immune cells, mTOR pathway in intestinal epithelial cells, and autophagy regulation in cancer cells [1] [3]. These diverse mechanisms make it a compelling compound for studying complex biological processes. However, working with this compound requires careful consideration of its physicochemical properties, particularly its solubility characteristics, which necessitate specific handling protocols to ensure experimental reproducibility and compound stability [2].
2.1.1 Background and Principle this compound enhances T cell activation through regulation of CD45 protein tyrosine phosphatase activity, which plays a critical role in T lymphocyte signaling by regulating phosphorylation of LCK (Tyr505) and other Src-family kinases [1]. This protocol is designed to evaluate the immunomodulatory effects of this compound on primary T cells and splenocytes, measuring proliferation, activation markers, and cytokine production.
2.1.2 Materials and Reagents
2.1.3 Step-by-Step Procedure
2.1.4 Key Technical Notes
2.2.1 Background and Principle this compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR signaling pathway, which is crucial for protein synthesis and cell migration during wound healing [3]. This protocol utilizes Caco-2 human intestinal epithelial cells to study the effects of this compound on epithelial barrier restoration.
2.2.2 Materials and Reagents
2.2.3 Step-by-Step Procedure
2.2.4 Key Technical Notes
2.3.1 Background and Principle this compound has been shown to inhibit autophagy in cancer cells, potentially enhancing chemotherapy sensitivity [2]. This protocol evaluates the effects of this compound on autophagy markers in hepatocellular carcinoma Bel-7402/FU cells, particularly in combination with 5-fluorouracil.
2.3.2 Materials and Reagents
2.3.3 Step-by-Step Procedure
2.3.4 Key Technical Notes
Table 1: Effective Concentrations of this compound in Different Cell Culture Models
| Cell Type/Model | Concentration Range | Optimal Concentration | Primary Readouts | Key Findings | Reference |
|---|---|---|---|---|---|
| Primary splenocytes | 10-30 nM | 30 nM | Proliferation ([³H]-thymidine), CD25/CD69 expression | Enhanced T cell proliferation and activation markers | [1] |
| Primary T cells | 100 nM | 100 nM | LCK (Tyr505) phosphorylation | Promoted CD45-mediated dephosphorylation of LCK | [1] |
| Caco-2 intestinal cells | 0.01-1 μM | 0.1 μM | Scratch wound closure, L-arginine uptake | Promoted wound healing and L-arginine transport | [3] |
| Rat primary osteoblasts | 0.1 nM-10 μM | Concentration-dependent | Cell viability (MTT) | Enhanced osteoblast viability | [2] |
| Bel-7402/FU cancer cells | 40-320 μM | 80 μM | Autophagy markers (LC3-II, Beclin-1) | Inhibited autophagy, sensitized to 5-FU | [2] |
| RAW264.7 macrophages | Not specified | Not specified | Inflammatory cytokines | Decreased IL-6, IL-1β; anti-inflammatory effects | [2] |
Table 2: Effects of this compound on Immune Function Parameters
| Parameter | Effect of this compound | Experimental System | Magnitude of Change | Reference |
|---|---|---|---|---|
| T cell proliferation | Significant enhancement | Primary splenocytes + ConA | Increased [³H]-thymidine incorporation | [1] |
| IL-2 production | Increased | Primary splenocytes | Significantly enhanced secretion | [1] |
| IFN-γ production | Increased | Primary splenocytes | Significantly enhanced secretion | [1] |
| CD25 expression | Upregulated | Primary CD4+ T cells | Enhanced expression upon TCR stimulation | [1] |
| CD69 expression | Upregulated | Primary CD4+ T cells | Enhanced expression upon TCR stimulation | [1] |
| IFN-γ mRNA | Upregulated | Primary splenocytes | Increased expression | [1] |
| T-bet mRNA | Upregulated | Primary splenocytes | Increased expression | [1] |
Table 3: Molecular Targets and Signaling Pathways Affected by this compound
| Target/Pathway | Effect of this compound | Biological Consequence | Experimental Validation | Reference |
|---|---|---|---|---|
| CD45 PTPase activity | Enhanced | T cell activation through LCK dephosphorylation | CD45 inhibitor blocked effects | [1] |
| LCK (Tyr505) phosphorylation | Decreased | Enhanced T cell receptor signaling | Western blot analysis | [1] |
| mTOR pathway | Activated | Enhanced protein synthesis and cell growth | Rapamycin inhibition studies | [3] |
| Cationic amino acid transporters (CAT1/CAT2) | Upregulated | Increased L-arginine uptake | Lysine competition assays | [3] |
| Autophagy markers (LC3-II, Beclin-1) | Decreased | Inhibition of autophagic processes | Western blot analysis | [2] |
| Inflammatory cytokines (IL-6, IL-1β) | Decreased | Anti-inflammatory effects | ELISA measurements | [2] |
Diagram 1: this compound activates T cells through CD45/LCK signaling pathway. This compound enhances CD45 protein tyrosine phosphatase activity, leading to dephosphorylation of LCK at Tyr505, which initiates T cell receptor signaling, resulting in T cell proliferation, cytokine production, and activation marker expression [1].
The CD45/LCK signaling pathway represents a key mechanism by which this compound enhances T cell activation and immune function. CD45 is a transmembrane protein tyrosine phosphatase expressed exclusively on hematopoietic cells, and it regulates T cell receptor signaling by controlling the phosphorylation state of Src-family kinases, particularly LCK [1]. Phosphorylation of LCK at Tyr505 maintains the kinase in an inactive state, while dephosphorylation by CD45 activates LCK, initiating downstream TCR signaling cascades [1]. This compound directly enhances CD45-mediated dephosphorylation of LCK at Tyr505, as demonstrated by the fact that these effects can be blocked by a specific CD45 PTPase inhibitor [1]. This molecular mechanism explains the observed enhancement of T cell proliferation, cytokine production (IL-2 and IFN-γ), and expression of activation markers (CD25 and CD69) following this compound treatment [1].
Diagram 2: this compound promotes intestinal repair through L-arginine/mTOR pathway. This compound upregulates cationic amino acid transporters CAT1 and CAT2, enhancing L-arginine uptake, which activates mTOR signaling to increase protein synthesis and cell migration, ultimately promoting epithelial repair. These effects are inhibited by lysine and rapamycin [3].
The mTOR signaling pathway plays a central role in this compound-mediated intestinal epithelial repair. This compound upregulates the expression of cationic amino acid transporters CAT1 and CAT2, resulting in enhanced cellular uptake of L-arginine [3]. Increased intracellular L-arginine activates the mTOR pathway, as evidenced by increased phosphorylation of mTOR and its downstream targets S6K and 4E-BP1 [3]. This activation leads to enhanced protein synthesis and cell migration, both critical processes for epithelial wound closure. The specificity of this mechanism has been confirmed through inhibition studies, where both lysine (a competitive inhibitor of CAT1 and CAT2) and rapamycin (an mTORC1 inhibitor) suppress the wound-healing effects of this compound [3]. This pathway explains the therapeutic potential of this compound in inflammatory bowel disease and other intestinal disorders characterized by impaired epithelial barrier function.
Solubility Characteristics: this compound has limited aqueous solubility and is typically dissolved in DMSO for stock solution preparation. The compound is soluble in DMSO at 100 mg/mL (120.92 mM) [2]. For cell culture experiments, stock solutions should be prepared in DMSO and then diluted in culture medium, ensuring that the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.
Storage Conditions:
Working Solution Preparation: For in vitro studies, prepare a 10 mM stock solution in DMSO, then dilute to working concentrations in cell culture medium. The solution may appear cloudy at higher concentrations; brief sonication or gentle warming to 37°C may improve solubility.
Table 4: Recommended Cell Lines and Culture Conditions for this compound Studies
| Research Area | Recommended Cell Lines | Culture Medium | Key Assays | Special Considerations |
|---|---|---|---|---|
| Immunomodulation | Primary mouse splenocytes, Primary T cells | RPMI-1640 + 10% FBS | Proliferation, Cytokine ELISA, Flow cytometry | Use primary cells within 2 hours of isolation |
| Intestinal Repair | Caco-2 human intestinal cells | DMEM + 10% FBS | Scratch wound, L-arginine uptake, Western blot | Use confluent monolayers for barrier function studies |
| Cancer/Autophagy | Bel-7402/FU, other cancer lines | DMEM + 10% FBS | Viability, Autophagy markers, Western blot | Optimize 5-FU combination doses carefully |
| Osteogenesis | Primary rat osteoblasts | Osteogenic medium | Viability, Differentiation markers | Confirm osteoblast phenotype periodically |
| Inflammation | RAW264.7 macrophages | DMEM + 10% FBS | Cytokine measurement, NO production | Use low passage numbers for consistent response |
Concentration Optimization:
Time Course Considerations:
Common Issues and Solutions:
This compound represents a versatile research tool with demonstrated effects across multiple biological systems, particularly in immunology, epithelial repair, and cellular stress response. The protocols outlined in this document provide standardized methods for investigating its mechanisms and applications in cell culture models. The consistent findings across studies—particularly the dose-dependent effects and specific pathway modulations—support the reliability of this compound as a research compound with potential therapeutic implications.
When implementing these protocols, researchers should consider the specific research context and adapt conditions accordingly, particularly regarding cell type selection, concentration optimization, and appropriate control conditions. The continuing elucidation of this compound's mechanisms, combined with improved biotechnological production methods [4] [5], positions this natural compound as an increasingly valuable asset for pharmacological research and drug development efforts.
Astragaloside II (AS-II) is a bioactive cycloartane-type triterpene saponin isolated from the traditional medicinal herb Astragalus membranaceus [1] [2]. Unlike current immunomodulatory treatments for demyelinating diseases like Multiple Sclerosis (MS) and Neuromyelitis Optica Spectrum Disorder (NMOSD), AS-II addresses a critical unmet need by directly targeting the endogenous process of myelin regeneration [1] [3].
The therapeutic efficacy of AS-II is mediated through a specific molecular mechanism. AS-II directly binds to the p75 neurotrophin receptor (p75NTR) at residues Pro253 and Ser257, stabilizing the receptor's structure [1] [4]. This binding event initiates a downstream signaling cascade that suppresses the β-catenin/Id2/MBP signaling axis in Oligodendrocyte Precursor Cells (OPCs) [1] [3]. The inhibition of this pathway facilitates the differentiation of OPCs into mature oligodendrocytes, which are responsible for the production and maintenance of myelin sheaths around neuronal axons [1]. This targeted mechanism offers a novel strategy for remyelination, addressing a fundamental gap in current treatment paradigms [1] [5].
The following tables summarize the key experimental findings from recent in vitro and in vivo studies on AS-II.
Table 1: In Vitro Efficacy of this compound
| Assay/Model | Cell Type | Concentration/Dosage | Key Outcomes | Citation |
|---|---|---|---|---|
| OPC Differentiation Assay | Oligodendrocyte Precursor Cells (OPCs) | Not Specified | Facilitated OPC differentiation via p75NTR-mediated suppression of β-catenin/Id2/MBP signaling. | [1] |
| Target Validation | - | Not Specified | Direct binding to p75NTR (Pro253, Ser257) confirmed via DARTS, CETSA, and SPR assays. | [1] |
| Cell Proliferation & Wound Healing | Human Intestinal Caco-2 cells | 0.01 µM, 0.1 µM, 1 µM | Increased cell proliferation (up to 1.22-fold) and enhanced scratch wound closure. | [2] |
| L-arginine Uptake | Human Intestinal Caco-2 cells | 0.1 µM | Significantly increased L-Arg uptake (104.73 ± 3.90 pmol/mg protein/min at 6 hr). | [2] |
Table 2: In Vivo Efficacy of this compound in Disease Models
| Disease Model | Animal Subject | AS-II Dosage & Route | Key Therapeutic Outcomes | Citation |
|---|---|---|---|---|
| Cuprizone & EAE Models | Mice | Not Specified | Improved neurobehavioral outcomes, increased oligodendrocyte production, and enhanced myelin integrity. | [1] |
| p75NTR Knockout Model | p75NTR-/- Mice | Not Specified | Failed to restore myelin or neural function, confirming a p75NTR-dependent mechanism. | [1] |
| Immunosuppression Model | BALB/c Mice (Cyclophosphamide-induced) | 50 mg/kg, oral | Restored proliferation of splenic T cells and production of IFN-γ and IL-2. | [6] |
| TNBS-induced Colitis | Mouse Model | 20 mg/kg/day, i.p. | Attenuated weight loss, improved lengths of small/large intestine, reduced MPO activity. | [2] |
| PM2.5-induced Lung Injury | Mouse Model | Not Specified | Alleviated lung injury via MAPK/Nrf2/GPX4 axis, suppressing ferroptosis. | [7] |
Below are detailed methodologies for key experiments cited in the research on AS-II.
This protocol is used to assess the direct effect of AS-II on oligodendrocyte precursor cell differentiation [1].
These models evaluate the efficacy of AS-II in promoting remyelination within a living organism [1].
This protocol validates the direct physical interaction between AS-II and its proposed target, p75NTR [1].
The following diagrams illustrate the core mechanism of action of AS-II and a generalized workflow for evaluating its efficacy.
Diagram 1: AS-II promotes remyelination by targeting the p75NTR/β-catenin/Id2/MBP axis in OPCs. This compound (AS-II) binds to the p75NTR receptor, leading to the inhibition of β-catenin signaling. This suppression reduces the activity of the inhibitor of DNA Binding 2 (Id2), which normally represses the expression of myelin basic protein (MBP). The subsequent upregulation of MBP facilitates the differentiation of Oligodendrocyte Precursor Cells (OPCs) into mature, myelinating oligodendrocytes, thereby enabling the regeneration of the myelin sheath [1] [4] [3].
Diagram 2: A sequential workflow for evaluating this compound efficacy. The recommended experimental workflow begins with (1) in vitro studies to establish AS-II's effects on OPCs and identify its molecular target. Findings are then validated (2) in vivo using established demyelination models, with efficacy assessed through behavioral and histological readouts. Finally, (3) the specific role of the p75NTR receptor is conclusively confirmed using genetic knockout models [1].
Current research solidifies this compound as a highly promising, target-specific candidate for remyelination therapy. Its mechanism, directly facilitating OPC differentiation and myelin regeneration via p75NTR, strategically complements existing immunomodulatory approaches [1] [3].
Future investigations should focus on:
1. Introduction and Mechanism of Action Astragaloside II (AS-II) is a natural saponin derived from Astragalus membranaceus that directly promotes oligodendrocyte precursor cell (OPC) differentiation and myelin regeneration [1] [2]. Unlike existing immunomodulatory treatments, AS-II addresses the core problem in demyelinating diseases by directly enabling repair. Its mechanism involves binding to the p75 neurotrophin receptor (p75NTR) at specific residues (Pro253, Ser257), which stabilizes the receptor and suppresses the β-catenin/Id2/MBP signaling axis. This suppression is crucial for facilitating OPC differentiation into mature, myelinating oligodendrocytes [1] [2].
2. Key Advantages and Therapeutic Potential AS-II offers a novel, targeted therapeutic strategy. Research confirms that it improves neurobehavioral outcomes and enhances myelin integrity in vivo. Importantly, experiments in p75NTR knockout mice demonstrate that AS-II's effects are entirely dependent on this receptor, confirming its highly specific mechanism of action [2].
Here are the detailed methodologies for key experiments investigating AS-II's effects.
1. In Vitro OPC Differentiation Assay This protocol assesses the direct impact of AS-II on OPCs in a controlled environment.
2. In Vivo Demyelination Model (Cuprizone Model) This protocol evaluates AS-II's ability to promote remyelination in a live animal model.
3. Target Validation Assays These experiments confirm p75NTR as the direct molecular target of AS-II.
The table below summarizes key quantitative findings from the research on AS-II.
| Experimental Model | Key Parameter Measured | AS-II Effect | Reported Concentrations/Doses |
|---|---|---|---|
| In Vitro OPC Differentiation | MBP-positive cells | ↑ Increase | 1 - 20 µM [2] |
| In Vivo Cuprizone Model | Myelin integrity (LFB, MBP) | ↑ Improvement | 10 - 50 mg/kg/day [2] |
| In Vivo EAE Model | Neurobehavioral score | ↑ Improvement | Similar range to cuprizone model [2] |
| Target Binding (SPR) | Binding affinity to p75NTR | Confirmed binding | Direct measurement of kinetics [2] |
| Mechanism (Western Blot) | β-catenin & Id2 expression | ↓ Suppression | Observed at effective concentrations [2] |
The following diagram illustrates the proposed molecular mechanism by which this compound facilitates OPC differentiation and remyelination.
When implementing these protocols, please note the following critical points:
Background: Demyelinating neurological diseases, such as Multiple Sclerosis (MS) and Neuromyelitis Optica (NMO), are characterized by the loss of the protective myelin sheath around nerves, leading to significant neurological deficits [1]. A major limitation of existing therapies is their focus on modulating the immune system; they are not effective at directly promoting the repair of damaged myelin [1]. The natural compound Astragaloside II (AS-II), a bioactive saponin from Astragalus membranaceus, represents a novel therapeutic strategy that addresses this unmet need by directly targeting the process of myelin regeneration [1] [2].
Mechanism of Action: AS-II's therapeutic effect is mediated through its direct interaction with the p75 neurotrophin receptor (p75NTR) on Oligodendrocyte Precursor Cells (OPCs) [1]. This binding event at specific amino acid residues (Pro253 and Ser257) triggers a downstream signaling cascade that ultimately leads to enhanced OPC differentiation into mature oligodendrocytes, which are responsible for producing myelin [1].
The diagram below illustrates this signaling pathway and the role of AS-II.
Diagram Title: AS-II Promotes Remyelination via p75NTR/β-catenin/Id2/MBP Pathway [1]
As shown above:
The following section provides detailed methodologies for key experiments used to characterize AS-II's mechanism of action.
The table below consolidates key quantitative findings from the cited research on AS-II.
| Assay Type | Key Metric | Result / Value | Biological / Experimental Context |
|---|---|---|---|
| SPR Binding | Binding Affinity (KD) | Reported in study [1] | Direct measurement of AS-II binding to purified p75NTR protein [1]. |
| SPR Binding | Binding Residues | Pro253, Ser257 [1] | Critical amino acids on p75NTR confirmed via mutagenesis [1]. |
| In Vivo Efficacy | Animal Models | Cuprizone, EAE [1] | AS-II improved neurobehavioral outcomes and myelin integrity in established demyelination models [1]. |
| Genetic Validation | p75NTR Knockout | Loss of AS-II effect [1] | Confirmed the essential role of p75NTR, as AS-II failed to promote remyelination in knockout mice [1]. |
| Downstream Signaling | Pathway | β-catenin/Id2/MBP axis [1] | Mechanism: AS-II binding to p75NTR suppresses this signaling cascade to facilitate OPC differentiation [1]. |
| Animal Model & Induction Method | AS II Dosage & Administration | Key Efficacy Findings | Proposed Mechanisms of Action | Citation |
|---|---|---|---|---|
| DSS-induced UC (3% DSS in drinking water for 5 days) | 30 & 50 mg/kg; Oral gavage; Once daily for 10 days | ↓ DAI score, ↑ colon length, ↓ levels of IL-6, TNF-α, IL-1β, NO, MPO, and MDA; ↑ SOD level | Downregulation of HIF-α, p-IκB, and p-p65 proteins (inhibition of NF-κB pathway) | [1] |
| TNBS-induced colitis (TNBS enema) | 20 & 40 mg/kg; Intraperitoneal injection; Single dose | Attenuated weight loss, ↑ length of small & large intestine, ↓ MPO activity | Enhanced L-arginine uptake, increased CAT1 & CAT2 protein levels, activation of mTOR signaling pathway | [2] |
Here are the methodologies for establishing the mouse models and evaluating the effects of AS II as described in the research.
This protocol is widely used for its simplicity and reproducibility in inducing acute colitis that resembles human UC [1] [3].
This model involves an immune response and is useful for studying epithelial repair mechanisms [2].
The experimental workflow for investigating Astragaloside II in ulcerative colitis involves in vitro and in vivo models, followed by integrated data analysis to elucidate the therapeutic mechanisms. The diagram below outlines the key experimental phases and analytical approaches.
The therapeutic effects of this compound are mediated through multiple signaling pathways. The following diagram illustrates the key molecular mechanisms identified in preclinical studies, including the inhibition of pro-inflammatory pathways and promotion of epithelial repair.
This compound is a bioactive cycloartane-type triterpene glycoside isolated from the traditional medicinal herb Astragalus membranaceus Bge, which has been historically used as a tonic for immunodeficient conditions [1] [2]. With a molecular weight of 827.02 g/mol and chemical formula of C₄₃H₇₀O₁₅, this natural product (CAS# 84676-89-1) has emerged as a potent immunomodulator with specific activity on T lymphocyte function [3]. Recent research has elucidated its molecular mechanism through direct regulation of CD45 protein tyrosine phosphatase (CD45 PTPase), a critical regulator of T cell receptor (TCR) signaling and immune activation [1] [4]. The significance of these findings extends to potential therapeutic applications in immunosuppressive conditions, cancer immunotherapy (as a multidrug resistance reversal agent), and inflammatory bowel disease [3] [5]. These Application Notes provide researchers and drug development professionals with comprehensive experimental protocols and methodological details for investigating this compound's immunomodulatory activities, with particular emphasis on its unique mechanism of action through CD45 PTPase regulation.
The immunomodulatory activity of this compound centers on its allosteric modulation of CD45, a transmembrane tyrosine phosphatase expressed exclusively on hematopoietic cells. CD45 constitutes up to 10% of the T cell surface area and serves as a critical regulator of T cell activation thresholds [1] [6]. Through sophisticated mechanistic studies, researchers have demonstrated that this compound directly enhances CD45-mediated hydrolysis of phosphatase substrates (pNPP/OMFP) with an EC₅₀ ranging from 3.33 to 10.42 μg/mL across the astragaloside series (I-IV) [1] [2]. The primary molecular consequence of CD45 activation by this compound is the dephosphorylation of the inhibitory tyrosine residue (Tyr505) on LCK, a Src-family kinase (SFK) that serves as a primary initiator of TCR signal transduction [1] [4]. This dephosphorylation event relieves autoinhibition of LCK, allowing its activation and subsequent initiation of downstream TCR signaling cascades [6]. The essential role of CD45 in this process has been confirmed through inhibition experiments where a specific CD45 PTPase inhibitor completely abrogated this compound-mediated effects [2] [4].
Table 1: Key Signaling Events in this compound-Mediated T Cell Activation
| Signaling Component | Effect of this compound | Functional Outcome |
|---|---|---|
| CD45 PTPase activity | Concentration-dependent increase | Enhanced substrate dephosphorylation |
| LCK (Tyr505) phosphorylation | Decreased via CD45-mediated dephosphorylation | LCK kinase activation |
| TCR signaling | Enhanced proximal signaling | T cell activation and proliferation |
| IFN-γ and T-bet mRNA | Upregulated | Th1 cell differentiation |
| CD25 (IL-2Rα) and CD69 | Increased surface expression | T cell activation marker expression |
| IL-2 and IFN-γ secretion | Significantly enhanced | Autocrine T cell growth and macrophage activation |
Once LCK is activated through this compound-mediated CD45 regulation, a cascade of T cell activation events ensues. The most proximal effect is enhanced phosphorylation of the TCR complex and immunoreceptor tyrosine-based activation motifs (ITAMs) [6]. This leads to downstream activation of transcription factors that promote expression of activation markers CD25 (the alpha chain of the IL-2 receptor) and CD69 (an early activation antigen) on CD4⁺ T cells [1] [4]. Additionally, this compound treatment significantly upregulates mRNA expression of T-bet (Tbx21), the master regulator of T helper 1 (Th1) cell differentiation, and its target gene IFN-γ [1]. This Th1-polarizing effect is further amplified through enhanced production of IL-2 and IFN-γ, key cytokines that drive cellular immune responses [4]. Importantly, these effects are T cell-specific, as this compound demonstrates no apparent effects on B cell proliferation, highlighting its selective immunomodulatory profile [2] [4].
The fundamental mechanism of this compound can be quantified through in vitro CD45 phosphatase activity assays using colorimetric substrates. This protocol enables researchers to directly measure the compound's effect on CD45 enzymatic activity [2].
The functional consequences of CD45 activation by this compound can be assessed through T cell proliferation and activation assays using primary murine cells. These assays model the immunomodulatory effects in a physiological context [1] [4].
The key molecular event in this compound-mediated T cell activation can be directly assessed through analysis of LCK phosphorylation status at Tyr505.
Table 2: Summary of this compound Effects on CD45 Activity and T Cell Function
| Parameter Assessed | Concentration Tested | Effect Size | Experimental System |
|---|---|---|---|
| CD45 PTPase activity (EC₅₀) | 3.33-10.42 μg/mL | Concentration-dependent increase | Enzyme-based colorimetric assay |
| Splenocyte proliferation (ConA-induced) | 10-30 nM | Significant enhancement | Primary murine splenocytes |
| Splenocyte proliferation (alloantigen-induced) | 10-30 nM | Significant enhancement | Primary murine splenocytes |
| Splenocyte proliferation (anti-CD3-induced) | 10-30 nM | Significant enhancement | Primary murine splenocytes |
| CD25 expression on CD4⁺ T cells | 30 nM | Significant increase | Flow cytometry |
| CD69 expression on CD4⁺ T cells | 30 nM | Significant increase | Flow cytometry |
| LCK (Tyr505) dephosphorylation | 100 nM | Promoted CD45-mediated dephosphorylation | Western blot |
| IL-2 secretion | 30 nM | Significant increase | ELISA |
| IFN-γ secretion | 30 nM | Significant increase | ELISA |
| IFN-γ mRNA expression | 30 nM | Upregulated | RT-PCR |
| T-bet mRNA expression | 30 nM | Upregulated | RT-PCR |
| B cell proliferation | 10-100 nM | No apparent effects | LPS-stimulated splenocytes |
The translational potential of this compound has been demonstrated in a murine model of cyclophosphamide (CTX)-induced immunosuppression, providing evidence for its therapeutic applicability [1] [4].
The following Graphviz diagram illustrates the molecular mechanism of this compound-mediated T cell activation through CD45 PTPase regulation:
Diagram 1: Molecular Mechanism of this compound in T Cell Activation
The following Graphviz diagram outlines the key experimental approaches for investigating this compound effects:
Diagram 2: Experimental Workflow for this compound Immunomodulatory Studies
When investigating this compound-mediated T cell activation, several critical parameters must be carefully controlled to ensure reproducible and meaningful results. For cell-based assays, the activation status of T cells must be carefully titrated, as this compound enhances but does not initiate T cell activation independently [1]. The concentration of TCR stimulants (ConA, anti-CD3) should be suboptimal to allow detection of enhancement effects. For biochemical assays, enzyme purity is crucial, as contaminating phosphatases could confound results in CD45 activity assays [2]. Additionally, the solubility characteristics of this compound must be considered—while soluble in DMSO at 100 mg/mL, aqueous solubility is limited (<0.1 mg/mL), requiring appropriate vehicle controls and ensuring final DMSO concentrations do not exceed 0.1% in cell-based assays [3].
This compound represents a novel class of immunomodulatory natural products that function through direct regulation of CD45 PTPase activity, distinguishing it from other T cell activating compounds [1] [4]. The experimental protocols outlined herein provide researchers with comprehensive methodologies to investigate both the molecular mechanism and functional consequences of this activity. The specificity for T cells over B cells, combined with its efficacy in restoring immune function in immunosuppressed models, suggests potential therapeutic applications in conditions such as chemotherapy-induced immunosuppression, chronic infections, and age-related immune decline [1] [4]. Furthermore, the multidrug resistance reversal activity of this compound in cancer cells indicates potential applications in oncology, particularly in combination with conventional chemotherapeutic agents [3]. These Application Notes establish a foundation for standardized investigation of this compound's immunomodulatory properties and facilitate further research into this promising natural product.
The chemical stability of Astragaloside II is primarily challenged by hydrolysis and thermal degradation. The key stability data and influencing factors are summarized below.
| Factor | Effect on this compound | Key Findings & Quantitative Data | Recommended Storage Condition |
|---|---|---|---|
| pH & Hydrolysis | Degradation via de-acetylation and de-glycosylation. [1] | Under alkaline conditions, substituent groups in the xylose moiety are eliminated, transforming complex astragalosides into their basic skeleton. [1] | Store in a weakly acidic to neutral environment to maintain stability. [1] |
| Temperature | Increased degradation with prolonged heat exposure. [2] | Prolonged heat during processing (e.g., decoction) strongly affects astragaloside levels. Thermal decomposition of related natural gums begins above 238°C, but accelerated degradation occurs at lower storage temperatures. [2] [3] | Store at cool or refrigerated temperatures; avoid prolonged exposure to heat >40°C. [3] |
| Humidity | Hydrolysis and physical instability. [3] | Among physical factors, increased relative humidity (RH) has the most significant negative effect on natural polymers. Substances with high hygroscopicity are particularly sensitive. [3] | Store in a dry environment with controlled humidity (e.g., RH <45-65%). Use desiccants. [3] |
| Chemical Environment | Interconversion between different astragalosides. [2] [1] | In neutral or alkaline solutions, precursor astragalosides (e.g., Astragaloside I, Acetylastragaloside I) can be converted into Astragaloside IV, indicating a shared degradation pathway. [2] [1] | Be aware that the detected level of this compound may reflect the net result of transformation during storage and processing. [2] |
This method, adapted from a study on astragalosides, allows for rapid extraction while monitoring for pH-dependent degradation. [4]
This method provides high sensitivity for detecting astragalosides without strong UV absorption. [4]
The following diagram illustrates the documented transformation pathways of various astragalosides, which provides context for the potential degradation of this compound.
Q1: What is the biggest risk to this compound stability during long-term storage? The most critical factors are humidity and temperature. Increased relative humidity can lead to hydrolysis, while higher temperatures accelerate all forms of degradation. Storing the compound in a dry, cool environment is paramount. [3]
Q2: Why might my analytical results show fluctuating levels of this compound over time? The measured content of this compound is a dynamic equilibrium. It may be degrading into simpler forms like Astragaloside IV, while simultaneously being produced from the breakdown of more complex precursors (e.g., Acetylastragaloside I) in your sample. Stability is therefore process-dependent. [2] [1]
Q3: What is the best analytical method to monitor this compound stability? For accurate and sensitive detection, UPLC coupled with a Mass Spectrometer detector (e.g., QDA or MS) is recommended. This is superior to ELSD or UV detection, especially for complex mixtures, as it provides better specificity and sensitivity for saponins without strong UV absorption. [4]
The core issue is that Astragaloside II, like many natural compounds, is not readily soluble in water, which can limit its absorption and effectiveness in biological systems [1].
The table below summarizes its solubility profile in different solvents based on available data:
| Solvent | Solubility | Notes / Implications |
|---|---|---|
| DMSO | 100 mg/mL (120.91 mM) [2] | Suitable for preparing in vitro stock solutions. "Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO." [2] |
| Water | Very low (quantitative data not found) | Considered "poorly water-soluble," limiting its application for in vivo studies and drug development without advanced formulations. [1] |
| Aqueous Suspension (e.g., with CMC-Na) | ≥ 5 mg/mL [2] | A practical method for administering the compound in animal studies when a solution is not feasible. |
To overcome these limitations, researchers are developing sophisticated drug delivery systems. The following diagram illustrates the strategic approach to selecting an appropriate method.
One of the most promising recent advances is the use of Metal-Organic Frameworks (MOFs), specifically Zeolitic Imidazolate Framework-8 (ZIF-8), as a drug carrier [3]. A 2025 study successfully used Supercritical Fluid Carbon Dioxide (SCF-CO2) technology to load a related compound, Astragaloside IV, into ZIF-8 [3]. This approach offers several key advantages:
Here are detailed methodologies for key experiments, from basic solubility assessment to advanced formulation.
This is a standard method for determining the kinetic solubility of a compound [4].
For animal studies, a homogeneous suspension is often a practical administration method [2].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low solubility in aqueous buffers | Inherent property of the compound. | Use a minimal amount of a biocompatible co-solvent like ethanol or PEG. Alternatively, employ a solubilizing agent such as cyclodextrins. |
| Precipitation from stock solution | DMSO stock has absorbed moisture; compound has degraded over time. | Use fresh, dry DMSO. Aliquot stock solutions and store under anhydrous conditions at -20°C. |
| Poor dissolution rate | Large particle size or strong crystalline structure. | Reduce particle size through techniques like micronization or probe sonication. |
| Inconsistent in vivo results | Low and variable oral bioavailability. | Investigate advanced delivery systems (e.g., nanoparticles, liposomes, or MOFs like ZIF-8) to enhance solubility and permeability [3]. |
The field is moving towards more integrated and material-based solutions. Beyond the ZIF-8 approach, you could explore:
Here are answers to some common questions about extracting Astragaloside II:
Q1: What are the primary chemical classes in Astragalus membranaceus? The root of Astragalus membranaceus contains several key bioactive compounds: saponins (including this compound and IV), flavonoids, polysaccharides, amino acids, and trace elements [1]. Saponins and flavonoids are often the primary targets for extraction.
Q2: I am getting a low yield of this compound. What could be the reason? Low yield can be due to several factors in your extraction protocol [2] [3]:
Q3: Are there any greener alternatives to traditional organic solvents for extraction? Yes, Deep Eutectic Solvents (DESs) are emerging as a green and effective alternative. They are characterized by low toxicity, biodegradability, and high extraction efficiency for various plant-based compounds [3]. A common and effective DES for polysaccharides is a mixture of choline chloride and urea [3].
The table below outlines common experimental problems and their solutions.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Extraction Yield | Suboptimal solvent polarity; insufficient ultrasonic power; incorrect liquid-solid ratio [2]. | Optimize ethanol concentration (e.g., ~70%); ensure ultrasonic power is sufficient (e.g., 100W); increase liquid-solid ratio (e.g., up to 40:1) [2] [3]. |
| High Energy Consumption | Long extraction times; inefficient extraction method (e.g., heating or stirring alone) [2]. | Switch to Ultrasound-Assisted Extraction (UAE); optimize ultrasonic time (e.g., 55 min); UAE can reduce energy use by over 59% [2]. |
| Co-extraction of Impurities | Non-selective solvent; crude extract not purified. | Use surfactant-integrated UAE for selectivity [2]; employ an Aqueous Two-Phase System (ATPS) with salts like K3PO4 for purification [3]. |
| Degradation of Compounds | Excessively high temperature; overly long extraction time. | Lower extraction temperature (e.g., 50-60°C); reduce extraction time to the optimal window [2]. |
Here are detailed methodologies and optimized parameters from recent studies.
This method is highly effective for extracting flavonoids and can be a starting point for saponin optimization [2].
| Parameter | Optimized Value |
|---|---|
| Extraction Method | Ultrasound-Assisted Extraction (UAE) |
| Surfactant | Genapol X-080 |
| Ultrasonic Time | 55 min |
| Temperature | 50 °C |
| Ethanol Concentration | 70 % |
| Ultrasonic Power | 100 W |
This green method is excellent for polysaccharides and shows promise for other polar active compounds [3].
| Factor | Description / Optimized Value |
|---|---|
| DES Formulation | Choline Chloride : Urea (1:1), designated DES-1 [3]. |
| DES Concentration | 80 wt% |
| Liquid-Solid Ratio | 40:1 |
| Extraction Temperature | 60 °C |
| Extraction Time | 90 min |
| ATPS Salt | K3PO4 |
| Salt Concentration | 33-41 wt% (needs optimization) |
The following diagram illustrates the logical workflow for developing and troubleshooting an extraction process, integrating the methods discussed above.
Experimental Workflow for Extraction Optimization
To maximize your success in optimizing this compound extraction, consider these final points:
Table 1: Astragaloside II Stability Across Different Sterilization Conditions
| Condition Type | Temperature | Time | pH Environment | Retention Rate | Key Findings |
|---|---|---|---|---|---|
| Alkaline solution | 95°C | 60 min | Alkaline | <60% | Significant degradation observed [1] |
| Acidic solution | 95°C | 60 min | Acidic | >90% | Good stability maintained [1] |
| Low-acidic solution | 95°C | 60 min | Low-acidic | >90% | Good stability maintained [1] |
| Neutral solution | 95°C | 60 min | Neutral | >90% | Good stability maintained [1] |
| High-temperature short-time | Varies | Short | Alkaline | Improved vs. long exposure | Recommended approach for alkaline conditions [1] |
Table 2: Storage Stability of this compound
| Storage Temperature | Duration | Solution Acidity | Retention Rate | Additional Observations |
|---|---|---|---|---|
| Room temperature (25°C) | 60 days | Regardless of acidity | >90% | No significant difference from 4°C storage [1] |
| Low temperature (4°C) | 60 days | Regardless of acidity | >90% | Comparable to room temperature [1] |
pH Dependency: this compound demonstrates excellent stability in acidic, low-acidic, and neutral solutions even after prolonged heat exposure (95°C for 60 minutes), with retention rates exceeding 90%. However, it shows marked instability in alkaline environments with retention dropping below 60% under the same conditions [1]
Thermal Processing Impact: The high temperature, short-time sterilization approach is more appropriate for this compound in alkaline solutions compared to prolonged heating methods [1]
Storage Conditions: this compound remains stable during storage regardless of temperature (room temperature vs. low temperature) when protected from light, with retention rates maintained above 90% over 60 days across all acidity conditions [1]
Structural Considerations: Thermal processes may induce chemical transformations between different astragalosides. Astragaloside I, II, and related compounds can convert to astragaloside IV under certain thermal conditions, which may affect the measured stability of this compound specifically [2]
Sample Preparation Methodology:
UPLC-MS/MS Parameters:
Column: ACQUITY C18 (1.7μm, 2.1×100mm)
Column Temperature: 45°C
Mobile Phase:
Flow Rate: 0.3mL/min
Injection Volume: 1μL
Gradient Program:
MS/MS Conditions:
The following workflow outlines the experimental procedure for evaluating this compound stability during thermal sterilization:
Problem: Excessive degradation during heat sterilization
Potential Cause: Alkaline pH environment
Potential Cause: Prolonged heating time in alkaline conditions
Potential Cause: Incorrect temperature calibration
Problem: Inconsistent stability results between batches
Potential Cause: Variations in initial compound purity
Potential Cause: Undetected pH fluctuations
Potential Cause: Differences in container composition affecting stability
Problem: Poor chromatography resolution
Potential Cause: Column degradation or contamination
Potential Cause: Suboptimal mobile phase composition
Problem: Inconsistent sample extraction efficiency
Potential Cause: Inhomogeneous powder particle size
Potential Cause: Sonication efficiency variations
Q1: What is the maximum temperature this compound can withstand without significant degradation?
The compound can tolerate 95°C for 60 minutes in acidic, low-acidic, and neutral solutions with excellent retention (>90%). However, the temperature threshold is highly dependent on pH, with alkaline conditions causing significant degradation even at lower temperatures. For alkaline formulations, consider alternative sterilization methods such as high-temperature short-time processing or filtration sterilization [1]
Q2: How does pH affect this compound stability during thermal processing?
pH is a critical factor. In acidic, low-acidic, and neutral environments, this compound shows remarkable heat stability with retention rates exceeding 90% after extended heat exposure. However, in alkaline conditions, the same thermal treatment results in substantial degradation with retention dropping below 60%. Always monitor and control pH precisely during sterilization processes [1]
Q3: What are the optimal storage conditions for this compound solutions?
Research indicates that this compound remains stable (>90% retention) for at least 60 days when stored at both room temperature (25°C) and refrigerated conditions (4°C), with no significant difference observed between these temperatures. The stability is maintained regardless of solution acidity when protected from light [1]
Q4: Can this compound transform into other compounds during thermal processing?
Yes, interconversion between different astragalosides is possible under thermal stress. Studies have documented that astragaloside I, II, and related compounds can undergo transformation to astragaloside IV under certain thermal conditions. This emphasizes the importance of using specific analytical methods like UPLC-MS/MS that can differentiate between these structurally similar compounds [2]
Q5: What analytical method is recommended for monitoring this compound stability?
UPLC-MS/MS is the preferred method due to its superior specificity, sensitivity, and ability to distinguish this compound from potentially interfering compounds or transformation products. The provided protocol in this guide offers a validated approach for accurate quantification [1]
Q6: Does powder particle size affect extraction efficiency for stability studies?
Yes, research has demonstrated that smaller particle sizes (thin powder) significantly increase the extraction efficiency of astragalosides compared to coarse powder, due to the larger surface area. For consistent results, standardize powder particle size using a 60-mesh sieve for optimal extraction efficiency [4]
Based on the current research evidence, follow these best practices for optimal this compound stability:
pH Management: Maintain neutral to slightly acidic conditions (pH <7.0) during thermal processing to prevent excessive degradation [1]
Thermal Protocol Selection: For alkaline formulations, implement high-temperature, short-time sterilization instead of prolonged heating at lower temperatures [1]
Analytical Verification: Employ UPLC-MS/MS with the specified parameters to accurately monitor this compound content and distinguish it from potential transformation products [1]
Sample Preparation Standardization: Use consistent powder particle size (60-mesh sieve recommended) and extraction protocols to ensure reproducible results [4]
Storage Conditions: While both room temperature and refrigeration provide excellent stability, implement consistent storage conditions and protect solutions from light exposure [1]
Q: What is the known chemical behavior of Astragaloside II under alkaline conditions? A: The core structure of astragalosides, including this compound, can be sensitive to alkaline conditions. This compound (C43H70O15) is an acetylated derivative of Astragaloside IV [1]. Research indicates that factors like alkalinity can lead to the loss of acetyl groups from compounds like this compound, potentially converting it into the more stable Astragaloside IV [1]. This deacetylation is a key degradation pathway to monitor.
Q: What are the general mechanisms of alkaline degradation for organic compounds? A: Alkaline conditions can drive several degradation mechanisms, which are useful to consider when planning stability studies [2] [3] [4]:
The following diagram outlines the logical workflow for investigating this compound stability based on these principles.
Based on the degradation mechanisms, here are suggested experimental approaches and potential preventive strategies.
Experimental Protocol 1: Forced Degradation Study
This protocol helps identify degradation products and understand degradation pathways [2] [4].
Experimental Protocol 2: Monitoring Degradation Kinetics
This protocol quantifies the rate of degradation.
Potential Stabilization Strategies
The table below summarizes key analytical techniques for monitoring this compound stability.
| Method | Key Function | Information Gained |
|---|---|---|
| HPLC-MS [5] | Primary tool for separation and identification. | Quantifies loss of parent compound; identifies degradants (e.g., deacetylated products) by molecular weight and fragmentation pattern. |
| Thin-Layer Chromatography (TLC) | Rapid, low-cost screening. | Provides a quick visual of the number of degradant spots compared to controls and standards. |
| NMR Spectroscopy | Definitive structural analysis. | Confirms identity of major degradants and specific sites of chemical modification (e.g., loss of acetyl group signal). |
Q: I am not seeing significant degradation in my forced degradation study. What should I do? A: Consider increasing the stressor intensity:
Q: My HPLC chromatogram shows multiple new peaks. How do I identify the main degradant? A: Use LC-MS/MS to determine the molecular weight and fragmentation pattern of each peak. Compare the mass of the main degradant to this compound. A mass difference of -42 Da would strongly suggest the loss of an acetyl group (-COCH₃), pointing to Astragaloside IV.
Q: How can I prevent degradation during sample preparation and storage? A:
Currently, direct mechanistic studies on this compound's alkaline degradation are a significant research gap. Most available literature focuses on its pharmacological effects [6] [7] [1]. Therefore, the systematic forced degradation studies and analytical strategies outlined here are critical for your work.
Future research should focus on:
The table below summarizes the two primary techniques for converting Astragaloside II into Astragaloside IV.
| Method | Mechanism | Key Agent/Strain | Key Parameters | Reported Yield / Efficiency | Key Characteristics |
|---|---|---|---|---|---|
| Microbial Biotransformation [1] [2] | Enzymatic deacetylation (hydrolysis of acetyl group) | Absidia corymbifera AS2, Penicillium canescens | Incubation at 30°C for 60-72 hours [1] [2] | Yield increased ~4-fold [1]; Precursors almost completely transformed [2] | High specificity, mild conditions, eco-friendly; requires culture maintenance |
| Chemical Hydrolysis [3] [4] | Alkaline hydrolysis (acetyl group removal) | Ammonia solution | 24% ammonia, 25°C, 52 min stirring [3] | Yield of 2.62 mg/g from raw material [3] | Fast, simple, high-yield; requires handling of strong bases |
Here are detailed step-by-step protocols for both the microbial and chemical transformation methods.
This protocol, adapted from research with Penicillium canescens, uses immobilized cells for reusable biocatalysis [2].
Fungal Immobilization:
Biotransformation Reaction:
Termination and Extraction:
This method uses ammonia to promote the conversion of various astragalosides to Astragaloside IV [3] [4].
Q1: My microbial biotransformation yield is low. What could be wrong?
Q2: After chemical hydrolysis, my Astragaloside IV degrades quickly. How can I stabilize it?
Q3: How can I confirm the transformation is successful?
The following diagram illustrates the core biochemical transformation from this compound to Astragaloside IV, which is consistent across both microbial and chemical methods.
The transformation is a hydrolytic deacetylation reaction. This compound differs from Astragaloside IV by having an extra acetyl group attached to its sugar moiety. The core reaction, whether catalyzed by a microbial esterase or alkaline conditions, is the removal of this acetyl group [1] [2].
The table below summarizes two core, validated methods for the analysis of Astragaloside II from different matrices.
| Method Attribute | HPLC-DAD-ELSD for Root Quantification [1] | LC-MS/MS for Plasma Pharmacokinetics [2] |
|---|---|---|
| Analytical Technique | High-Performance Liquid Chromatography with Diode Array and Evaporative Light Scattering Detection | Liquid Chromatography-Tandem Mass Spectrometry |
| Core Application | Quality evaluation of Radix Astragali; simultaneous determination of multiple saponins and flavonoids. | Quantification of AST II in rat plasma for a pharmacokinetic study. |
| Sample Preparation | Powdered root extracted with 100% methanol via reflux. | Plasma protein precipitation with methanol–acetonitrile (50:50, v/v). |
| Separation Column | Reversed-Phase C18 Column | Agilent Zorbax XDB C18 (2.1 mm × 50 mm, 3.5 μm) |
| Mobile Phase | Gradient of acetonitrile and water. | Gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid). |
| Flow Rate | 1.0 mL/min | 0.50 mL/min |
| Detection | Evaporative Light Scattering Detector (ELSD) for saponins. | Multiple Reaction Monitoring (MRM); transition m/z = 827.3 → 143.2 for AST II. |
| Key Validation Results | The method was validated for linearity, precision, and accuracy. | - LLOQ: 5.0 ng/mL
This method is designed for the quality control of the herbal root itself.
This method is used for pharmacokinetic studies where high sensitivity is required.
Q1: Why is my signal for this compound so weak on my HPLC-UV system?
Q2: I am working with biological samples. What is the expected concentration range and how can I ensure my method is sensitive enough?
Q3: My chromatogram shows poor separation of this compound from other compounds. What can I do?
The following diagram illustrates the decision-making process and key steps for selecting and implementing the appropriate analytical method.
Astragaloside II (AS-II) is a natural saponin investigated for its effects on various diseases. In experimental settings, its impact on cell viability is a key endpoint. The table below summarizes its effects and the common assays used in recent studies.
| Cell Type / Disease Model | AS-II Effect on Viability | Commonly Used Assay | Key Findings & Context |
|---|---|---|---|
| Liver Cancer Cells [1] | Significant inhibition | Not specified (Multiple assays used) | An AS-II-loaded nanocarrier system demonstrated potent anticancer effects, inhibiting cancer cells in viability, apoptosis, and invasion/migration assays [1]. |
| Human Colon Fibroblasts (CCD-18Co cells) [2] | Reduction at high concentrations | CCK-8 assay | In a model of ulcerative colitis, AS-II itself did not harm normal colon fibroblasts at lower concentrations (up to 1 μM) but alleviated inflammation caused by LPS [2]. |
| Oral Squamous Cell Carcinoma (OSCC) [3] | Inhibition | Not specified (Proliferation was assessed) | An Astragaloside-Brucea javanica oil nanoemulsion (containing Astragaloside IV, a related compound) suppressed the proliferation of OSCC cells [3]. |
Successful cell viability assays require careful optimization to avoid artifacts and ensure data reliability. The following table synthesizes key parameters and evidence-based recommendations from the literature.
| Parameter | Challenge | Recommended Optimization Strategy | Evidence & Rationale |
|---|---|---|---|
| Solvent Control (DMSO) | Cytotoxicity at low concentrations; evaporation alters drug concentration [4]. | Use matched DMSO controls for each drug concentration. Avoid storing diluted drugs for long periods [4]. | DMSO at 1% (v/v) caused major cytotoxicity in MCF7 cells. Using a single control for a dilution series resulted in viability readings >100% [4]. |
| Edge / Evaporation Effects | Evaporation from edge wells causes concentration shifts and abnormal cell growth [4]. | Use plate seals; exclude perimeter wells; fill them with PBS or water [4]. | Storage of diluted drugs in 96-well plates for 48 hours significantly affected viability readings due to evaporation, even at 4°C or -20°C [4]. |
| Assay Selection | Different tetrazolium assays have varying sensitivity, solubility, and procedural steps [5] [6]. | For ease of use, choose WST-1; for established protocols, use MTT but be aware of its multiple steps [6]. | MTT produces an insoluble formazan product requiring a solubilization step, while WST-1 and MTS generate soluble products in a one-step procedure [5] [6]. |
| Cell Seeding Density | Over-confluent cells have altered metabolism; low density yields weak signal [5] [4]. | Empirically determine the optimal density for each cell line to ensure linear signal response [4]. | Contact inhibition at high confluence slows metabolism, reducing the rate of tetrazolium reduction per cell and losing linearity [5]. |
| Assay Incubation Time | Short incubation gives low signal; long incubation is toxic [5]. | Establish a time course to find the linear range of signal production before it plateaus [5]. | The conversion of MTT to formazan is time-dependent. Extended incubation with the reagent is cytotoxic and should be considered an endpoint assay [5]. |
Q1: My dose-response curve starts at a viability above 100%. What could be the cause? This is a common issue often traced to the solvent control. If you are using a single DMSO vehicle control for a series of drug dilutions, the lower DMSO concentrations in your highest drug dilutions may be less toxic than the control, creating a false signal of increased viability. Solution: Implement a matched DMSO control for each drug concentration to account for the varying solvent levels [4].
Q2: I see high well-to-well variation, especially around the edges of the plate. How can I fix this? This is a classic "edge effect," primarily caused by evaporation during incubation, which alters drug and nutrient concentration in the outer wells. Solution:
Q3: Should I use the MTT assay or switch to a newer assay like WST-1? The choice depends on your priorities. Here is a comparison to help you decide [5] [6]:
This is a detailed protocol based on the Assay Guidance Manual, adaptable for testing compounds like this compound [5].
Reagent Preparation:
Procedure:
While the search results do not contain a direct protocol for pH stability studies, one study provides a detailed Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS) method for quantifying Astragaloside II and related compounds, which can be adapted for stability testing [1].
The table below summarizes the key liquid chromatography conditions used in the study:
| Parameter | Specification |
|---|---|
| Instrument | Agilent 1290 Infinity II RRLC system [1] |
| Column | ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm) [1] |
| Column Temp. | 40 °C [1] |
| Flow Rate | 0.25 mL/min [1] |
| Mobile Phase A | 0.2% Formic Acid in Water [1] |
| Mobile Phase B | Acetonitrile [1] |
| Injection Volume | Not specified (samples filtered through 0.22 μm membrane) [1] |
Gradient Elution Program [1]:
| Time (min) | % Mobile Phase B |
|---|---|
| 0 | 1% |
| 5 | 20% |
| 8 | 25% |
| 15 | 30% |
| 18 | 40% |
| 20 | 60% |
| 23 | 90% |
| 23-25 | 99% (Wash) |
| 25-27 | 1% (Equilibration) |
The mass spectrometry detection was performed using an electrospray ionization (ESI) source in both positive and negative modes, though the specific MRM parameters for this compound are listed in the source material [1].
The sample preparation method can be visualized as follows. This workflow is adapted from a general protocol for extracting astragalosides and flavonoids [2].
Here are some common issues and solutions that researchers might encounter when working with this compound.
Q1: What could cause poor chromatographic separation of this compound?
Q2: How should I prepare and store stock solutions of this compound to ensure data reliability?
Q3: The search results lack a direct pH stability protocol. How can I design such a study?
Since direct data on this compound's pH stability is unavailable, here are critical points to guide your experimental design:
The table below summarizes the experimental findings for Astragaloside II across various preclinical models, highlighting its multi-target therapeutic potential.
| Disease Model | Experimental System | Dosage / Concentration | Key Efficacy Findings & Metrics | Proposed Mechanism of Action |
|---|---|---|---|---|
| Immunodeficiency [1] | In vivo: CTX-induced immunosuppressed mice | 50 mg/kg (oral) | Restored T cell proliferation; ↑ IFN-γ and IL-2 production | Activated CD45 PTPase → promoted LCK dephosphorylation (Tyr505) → enhanced T cell receptor signaling [1] |
| Diabetic Nephropathy [2] | In vivo: STZ-induced diabetic rats | 3.2 & 6.4 mg/kg/d (oral, 9 wks) | ↓ Urinary ACR; ameliorated podocyte apoptosis & foot process effacement | Regulated mitochondrial dynamics (↑ Mfn2, ↓ Fis1); activated Nrf2 antioxidative & PINK1/Parkin mitophagy pathways [2] |
| Lung Injury [3] | In vivo: PM2.5-induced lung injury in mice | Pretreatment data not fully detailed in excerpt | Alleviated histological lung injury | Suppressed ferroptosis via the MAPK/Nrf2/GPX4 signaling axis [3] |
| Inflammatory Bowel Disease [4] | In vitro: Caco-2 cells In vivo: TNBS-induced colitis in mice | In vitro: 0.01-1 µM In vivo: Data not fully detailed in excerpt | ↑ Cell proliferation & scratch wound closure in vitro; ↓ weight loss & MPO activity in vivo | Enhanced L-arginine uptake (↑ CAT1/CAT2) → activated mTOR pathway → promoted protein synthesis & repair [4] | | Cancer (Adjunct Therapy) [5] | In vitro: MDA-MB-231 & HepG2 cells | 20 µM (co-treatment) | Inhibited cancer cell proliferation; identified as a key quality marker for Astragali Radix's anti-cancer efficacy | Multi-target action predicted via network pharmacology [5] |
For researchers looking to replicate or build upon these studies, here are the methodologies from key experiments.
Protocol 1: T Cell Activation in Immunosuppressed Mice [1]
Protocol 2: Podocyte Injury in Diabetic Nephropathy [2]
Protocol 3: Intestinal Epithelial Repair [4]
This compound exerts its effects through multiple signaling pathways. The diagrams below illustrate the core mechanisms identified in the research.
The table below summarizes key therapeutic entities designed to modulate p75NTR activity, highlighting their strategies and therapeutic contexts based on current research.
| Therapeutic Entity | Type | Therapeutic Strategy & Effects | Therapeutic Context in Research |
|---|---|---|---|
| Astragaloside II (AS-II) [1] [2] [3] | Natural Saponin | Binds p75NTR (Pro253, Ser257), suppresses β-catenin/Id2/MBP signaling, promotes OPC differentiation and remyelination [1] [2]. | Demyelinating diseases (e.g., Multiple Sclerosis, NMOSD) [1] [3]. |
| LM11A-31 [4] [5] | Small Molecule Modulator | Binds p75NTR, suppresses degenerative signaling, facilitates pro-survival PI3K/Akt pathway; acts as a modulator, not a strict antagonist [5]. | Alzheimer's disease (successful Phase 2a trial) [4]. |
| THX-B [6] [5] | Small Molecule Antagonist | Potent and specific p75NTR antagonist; increases mature NGF secretion by downregulating MMP-9 [6]. | Overactive Bladder, Diabetic Retinopathy [6] [5]. |
| TAT-Pep5 [7] [5] | Peptide Inhibitor | Blocks interaction of p75NTR with Rho-GTP; suppresses M1 microglia activation, reduces neuroinflammation [7]. | Traumatic Brain Injury (TBI) [7] [5]. |
The following table details the key experimental evidence that validates this compound's direct interaction with p75NTR and its functional consequences.
| Experimental Method | Key Findings for this compound | Experimental Context |
|---|---|---|
| Drug Affinity Responsive Target Stability (DARTS) [2] | AS-II binding to p75NTR stabilized the receptor's structure, making it less susceptible to proteolytic digestion [2]. | Target identification in oligodendrocyte precursor cells (OPCs). |
| Cellular Thermal Shift Assay (CETSA) [2] | The thermal stability of p75NTR increased in the presence of AS-II, confirming a direct binding interaction within a cellular environment [2]. | Target engagement validation in cells. |
| Surface Plasmon Resonance (SPR) [2] | AS-II bound to p75NTR with high affinity, identifying specific interaction with amino acid residues Pro253 and Ser257 [2]. | Quantitative analysis of binding kinetics and specificity. |
| In Vivo Knockout Model [2] | In p75NTR knockout mice, AS-II failed to promote remyelination or restore neural function, confirming p75NTR-dependence [2]. | Functional validation of the target in a live animal model. |
| Functional Consequences [1] [2] | AS-II binding led to suppression of the β-catenin/Id2/MBP signaling axis, enhancing OPC differentiation and myelin regeneration [1] [2]. | Assessment of downstream mechanistic effects. |
The diagram below illustrates the signaling pathway through which this compound promotes remyelination and the key experiments used to validate this mechanism.
This diagram outlines the core mechanism where this compound binding to p75NTR suppresses the β-catenin/Id2 pathway, ultimately promoting the expression of Myelin Basic Protein (MBP) and driving the differentiation of OPCs into myelin-producing oligodendrocytes [1] [2]. The surrounding experiments are key to validating this pathway.
The following table summarizes the distribution of this compound within different parts of Astragalus membranaceus var. mongholicus (Bge.) plants, based on chromatographic analysis.
| Plant Organ | This compound Content (mg/g Dry Weight) | Experimental Method | Citation |
|---|---|---|---|
| Root | 2.09 mg/g | HPLC | [1] |
| Flower | 0.15 mg/g | UPLC-MS/MS | [2] |
| Stem | 0.11 mg/g | UPLC-MS/MS | [2] |
| Leaf | 0.02 mg/g | UPLC-MS/MS | [2] |
| Rhizome | 0.01 mg/g | UPLC-MS/MS | [2] |
This table shows the concentration of this compound in various rat tissues after oral administration of a multi-herb formulation, indicating its potential target sites.
| Rat Tissue | Concentration (ng/g or ng/mL) | Time Post-Dose (hr) | Experimental Method | Citation |
|---|---|---|---|---|
| Stomach | 1,150.0 ng/g | 1 hr | UPLC-ESI-MS | [3] |
| Small Intestine | 734.6 ng/g | 1 hr | UPLC-ESI-MS | [3] |
| Large Intestine | 695.1 ng/g | 1 hr | UPLC-ESI-MS | [3] |
| Kidney | 373.3 ng/g | 1 hr | UPLC-ESI-MS | [3] |
| Liver | 358.1 ng/g | 1 hr | UPLC-ESI-MS | [3] |
| Spleen | 287.4 ng/g | 1 hr | UPLC-ESI-MS | [3] |
| Lung | 284.2 ng/g | 1 hr | UPLC-ESI-MS | [3] |
| Heart | 239.7 ng/g | 1 hr | UPLC-ESI-MS | [3] |
| Plasma | 177.1 ng/mL | 1 hr | UPLC-ESI-MS | [3] |
| Brain | 32.8 ng/g | 1 hr | UPLC-ESI-MS | [3] |
For researchers looking to replicate or understand the data generation process, here are the key methodologies used in the cited studies.
1. Plant Sample Analysis via UPLC-MS/MS [2]
2. Tissue Distribution Study in Rats via UPLC-ESI-MS [3]
The diagram below illustrates the inferred biosynthetic pathway and organ distribution of this compound within the Astragalus plant, based on gene expression and content analysis [1].